Bis(triphenylsilyl)chromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(triphenylsilyl)chromate: is a chemical compound with the molecular formula ([ (C_6H_5)_3SiO]_2CrO_2)bis(triphenylsilyl) ester chromic acid . This compound is primarily used as a catalyst in various chemical reactions, particularly in the polymerization of ethylene and the oxidation of alcohols to carbonyl compounds .
Mechanism of Action
Target of Action
Chromium(2+);Oxido(Triphenyl)Silane;Dihydrate, also known as Bis(triphenylsilyl)chromate 96, is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, particularly secondary benzylic and allylic trimethylsilyl ethers .
Mode of Action
This compound 96 interacts with its targets through oxidation reactions . It facilitates the conversion of secondary benzylic and allylic trimethylsilyl ethers to ketones using tert-butyl hydroperoxide . This compound acts as an oxidant, accepting electrons from the reactants and thereby altering their chemical structure .
Biochemical Pathways
The primary biochemical pathway affected by this compound 96 is the oxidation of alcohols to corresponding carbonyl compounds . This process is crucial in various chemical reactions and industrial processes. The downstream effects include the production of ketones, which are essential intermediates in many chemical syntheses .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its physical and chemical properties, including its molecular weight and solubility .
Result of Action
The molecular and cellular effects of this compound 96’s action are the transformation of secondary benzylic and allylic trimethylsilyl ethers into ketones . This transformation is a result of the oxidation reaction facilitated by this compound 96 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(triphenylsilyl)chromate can be synthesized through the reaction of chromic acid with triphenylsilanol. The reaction typically involves the use of an organic solvent such as dichloromethane and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound 96 involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(triphenylsilyl)chromate is commonly used as an oxidizing agent.
Polymerization: It acts as a catalyst in the polymerization of ethylene, facilitating the formation of polyethylene.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is often used as the oxidizing agent in the presence of this compound 96.
Polymerization: Ethylene gas is polymerized in the presence of this compound 96 under controlled temperature and pressure conditions.
Major Products:
Scientific Research Applications
Chemistry:
Biology and Medicine:
Research Tool: It is used in research to study the mechanisms of oxidation reactions and the behavior of catalysts in polymerization processes.
Industry:
Polymer Production: It is used in the industrial production of polyethylene, a widely used plastic.
Comparison with Similar Compounds
Bis(trimethylsilyl)chromate: Another silyl chromate compound used in similar oxidation reactions.
Chromium trioxide: A more commonly used oxidizing agent but less selective compared to bis(triphenylsilyl)chromate 96.
Uniqueness: this compound is unique due to its high selectivity and efficiency in catalyzing oxidation and polymerization reactions. Its ability to act as a phase transfer catalyst also sets it apart from other chromium-based oxidizing agents .
Properties
IUPAC Name |
chromium(2+);oxido(triphenyl)silane;dihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15OSi.Cr.2H2O/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;;2*1H2/q2*-1;+2;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQXSBLHPWPXGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].O.O.[Cr+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34CrO4Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1624-02-8 |
Source
|
Record name | Chromic acid (H2CrO4), bis(triphenylsilyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(triphenylsilyl) chromate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.103 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.